2-(3-Amino-4-methylphenoxy)ethyl acetate
Description
2-(3-Amino-4-methylphenoxy)ethyl acetate is a substituted ethyl acetate derivative characterized by a phenoxy group at position 3 of the benzene ring, bearing an amino (-NH₂) substituent, and a methyl (-CH₃) group at position 4. The ethyl acetate moiety is linked via an oxygen atom to the phenoxy group, forming an ester functional group. The compound’s synthesis likely involves regioselective aromatic substitution and esterification steps, similar to the preparation of Ethyl-2-(4-Aminophenoxy) Acetate described in , which employs X-ray crystallography and density functional theory (DFT) for structural validation .
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
2-(3-amino-4-methylphenoxy)ethyl acetate |
InChI |
InChI=1S/C11H15NO3/c1-8-3-4-10(7-11(8)12)15-6-5-14-9(2)13/h3-4,7H,5-6,12H2,1-2H3 |
InChI Key |
FIDVCPKEYWLZAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCOC(=O)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-4-methylphenoxy)ethyl acetate typically involves the reaction of 3-amino-4-methylphenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is optimized for higher yields and purity. The product is typically isolated through distillation or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-4-methylphenoxy)ethyl acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-(3-Amino-4-methylphenoxy)ethyl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Amino-4-methylphenoxy)ethyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Ethyl-2-(4-Aminophenoxy) Acetate
- Structure: Differs in the position of the amino group (para-substituted at C4 vs. meta-substituted at C3) and lacks the methyl group.
- Properties : Demonstrated utility as a precursor for dual GK/PPARγ activators. X-ray and Hirshfeld analyses confirm planar geometry and intermolecular hydrogen bonding, enhancing crystallinity .
Ethyl 2-[(3-Methylphenyl)amino]acetate
- Structure: Contains an acetamide linkage (-NH-C(O)-O-) instead of a phenoxy-ester group.
Ethyl 2-Phenylacetoacetate
- Structure : Features a ketone group adjacent to the ester, forming a β-ketoester.
- Properties: Used as a synthetic intermediate for heterocycles; the keto-enol tautomerism enhances reactivity in condensation reactions .
2-[2,4-Difluoro-3-[[2-fluoro-5-(3-fluorophenyl)phenyl]methylamino]phenoxy]acetamide (Compound II(l))
Toxicity Profiles
- Ethyl Acetate Derivatives: Ethyl acetate itself shows developmental toxicity in zebrafish (EC₅₀ = 0.15%, LC₅₀ = 0.2%) . Substituted derivatives like this compound may exhibit reduced toxicity due to steric and electronic modifications.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Structural Insights: X-ray and DFT studies on Ethyl-2-(4-Aminophenoxy) Acetate reveal planar geometry and hydrogen-bonding networks critical for crystallinity and stability, suggesting similar behavior in the target compound .
- Toxicity Mitigation: Substituting ethyl acetate with bulky groups (e.g., methylphenoxy) may reduce adverse effects observed in zebrafish embryos .
- Kinetic Properties : Ethyl acetate derivatives exhibit variable extraction kinetics in enzymatic assays (e.g., AST and ALP activities), implying that substituent positioning influences solubility and interaction with biomolecules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
